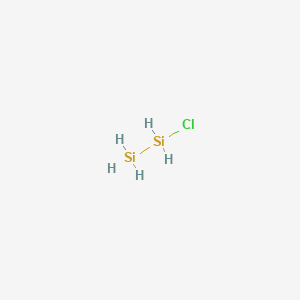
Monochlorodisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monochlorodisilane, also known as hexachlorodisilane, is a chemical compound with the formula Si2Cl6. It is a colorless liquid that is highly reactive and used in various chemical processes. This compound is part of the chlorosilane family, which includes compounds containing silicon-chlorine bonds. These compounds are essential in the production of high-purity silicon and other silicon-based materials.
Métodos De Preparación
Monochlorodisilane can be synthesized through several methods. One common method involves the reaction of silicon with chlorine gas at high temperatures. This process can be represented by the following equation:
2Si+3Cl2→Si2Cl6
Another method involves the reduction of silicon tetrachloride (SiCl4) with hydrogen gas in the presence of a catalyst. This reaction occurs at elevated temperatures and can be represented as:
2SiCl4+3H2→Si2Cl6+6HCl
Industrial production of chlorodisilane often involves the Müller-Rochow synthesis, which uses methyl chloride and silicon in the presence of a copper catalyst. This method produces various chlorosilanes, including chlorodisilane, as by-products .
Análisis De Reacciones Químicas
Monochlorodisilane undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
-
Hydrolysis: : this compound reacts with water to produce hydrogen chloride and silanols. This reaction is highly exothermic and must be controlled carefully:
Si2Cl6+6H2O→2Si(OH)4+6HCl
-
Reduction: : this compound can be reduced using lithium aluminium hydride (LiAlH4) to produce silane (SiH4) and other silicon hydrides:
Si2Cl6+3LiAlH4→2SiH4+3LiCl+3AlCl3
-
Substitution: : this compound can undergo substitution reactions with various nucleophiles, such as alcohols and amines, to form corresponding siloxanes and silazanes:
Si2Cl6+6ROH→2Si(OR)4+6HCl
Aplicaciones Científicas De Investigación
Monochlorodisilane has several applications in scientific research and industry:
-
Chemistry: : It is used as a precursor for the synthesis of various silicon-based compounds, including siloxanes and polysilanes . These compounds have applications in materials science and polymer chemistry.
-
Biology and Medicine: : While direct applications in biology and medicine are limited, chlorodisilane-derived compounds are used in the development of biocompatible materials and drug delivery systems.
-
Industry: : this compound is used in the production of high-purity silicon for the semiconductor industry. It is also used in the manufacturing of silicone polymers and resins .
Mecanismo De Acción
The mechanism of action of chlorodisil
Propiedades
Número CAS |
14565-98-1 |
|---|---|
Fórmula molecular |
ClH5Si2 |
Peso molecular |
96.66 g/mol |
Nombre IUPAC |
chloro(silyl)silane |
InChI |
InChI=1S/ClH5Si2/c1-3-2/h3H2,2H3 |
Clave InChI |
FXMNVBZEWMANSQ-UHFFFAOYSA-N |
SMILES canónico |
[SiH3][SiH2]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















